Lithium acrylate

Übersicht

Beschreibung

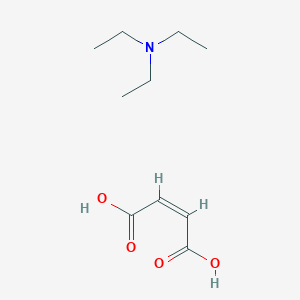

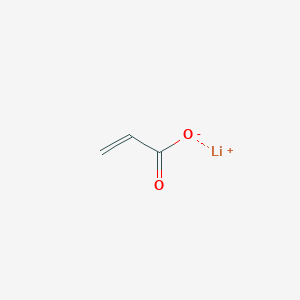

Lithium acrylate is a compound with the molecular formula C3H3LiO2 . It is also known by other names such as 2-Propenoic acid, lithium salt (1:1), and Lithiumacrylate . It has a molecular weight of 78.0 g/mol .

Synthesis Analysis

Lithium polyacrylate (LPA) was synthesized using a method described by Li et al . An aqueous solution of polyacrylic acid (PAA) was prepared from commercial PAA by dissolving 310 mg of solid PAA in water .

Physical And Chemical Properties Analysis

Lithium acrylate has several physical and chemical properties. It has a molecular weight of 78.0 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 78.02930777 g/mol .

Wissenschaftliche Forschungsanwendungen

Lithium-Ion Batteries

Lithium acrylate is used in the manufacturing of lithium-ion batteries. A multifunctional copolymer poly (acrylonitrile- co -lithium acrylate- co -butyl acrylate) (PAAB-Li) is synthesized and used to form a separator based on a PP matrix. This modified separator enables higher ionic conductivity, higher lithium ion transference number, and lower interface impedance . The LiCoO2/graphite cells with the PAAB-Li-assisted separator demonstrate excellent cycle stability and rate performance .

Suppressing Lithium Dendrite Growth

The PAAB-Li functional layer in lithium-ion batteries effectively suppresses the growth of lithium dendrites, enhancing the safety and longevity of the batteries .

Quasi-Solid Polymer Electrolyte

Lithium acrylate is used to create a quasi-solid polymer electrolyte (QSPE) for lithium-ion batteries. The QSPE exhibits highly uniform morphology, thermal stability, high ionic conductivity, and high electrochemical stability . It also demonstrates compatibility toward lithium metal .

High-Voltage Lithium-Ion Batteries

The QSPE, which incorporates lithium acrylate, is an alternative to dinitrile-based or glycol ether-based plasticizers. It has application potential in high-voltage lithium-ion batteries .

Gel-Electrolyte for Lithium Metal Batteries

Lithium acrylate is used in the construction of gel-electrolytes for lithium metal batteries. These gel-electrolytes offer diverse tools for constructing unique solvent structure and suppress the uncontrolled growth of lithium dendrites .

Fluorine-Modified Acrylate-Based Gel Polymer Electrolytes

Lithium acrylate is used in the in situ fabrication of fluorine-modified acrylate-based gel polymer electrolytes for lithium-metal batteries .

Wirkmechanismus

Target of Action

Lithium acrylate, as a component of lithium-ion batteries, primarily targets the battery’s electrolyte system . The electrolyte system plays a crucial role in the conduction of lithium ions between the anode and cathode, which is essential for the battery’s operation .

Mode of Action

Lithium acrylate forms a part of the gel polymer electrolyte (GPE) in lithium-ion batteries . The GPE features a crosslinked polymer matrix formed by poly (ethylene glycol) diacrylate and other components, which is capable of absorbing liquid electrolytes to form a gel . This gel facilitates the movement of lithium ions, thereby contributing to the battery’s performance .

Biochemical Pathways

While lithium acrylate doesn’t directly participate in biochemical pathways, lithium, a component of lithium acrylate, does have significant biochemical effects. Lithium affects signaling pathways that overlap with those regulated by neurotransmitters . For example, lithium enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system .

Pharmacokinetics (ADME Properties)

The optimization of the adme properties of any drug molecule is a critical aspect of drug discovery and development .

Result of Action

The result of lithium acrylate’s action in a lithium-ion battery is the efficient conduction of lithium ions, which is essential for the battery’s operation . This contributes to the high energy density, rapid charging capabilities, and versatile applications of lithium-ion batteries .

Action Environment

The action of lithium acrylate can be influenced by various environmental factors. For instance, the extraction of lithium, a crucial component of lithium acrylate, has environmental implications due to its potential toxicity to aquatic and terrestrial ecosystems . Additionally, the performance of lithium-ion batteries, which use lithium acrylate, can be affected by temperature, humidity, and other environmental conditions .

Eigenschaften

IUPAC Name |

lithium;prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2.Li/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAOIFHNXYIRGG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C=CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157721 | |

| Record name | Lithium acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium acrylate | |

CAS RN |

13270-28-5 | |

| Record name | Lithium acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013270285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Silane, [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-](/img/structure/B87300.png)